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2-Hydroxy-7-methylquinoline-3-
Compound Name:
carbaldehyde

Cat. No.: B1332489

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of interest in
medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of
compounds known for a wide range of biological activities. Accurate structural elucidation and
characterization are paramount for advancing research and development involving this
molecule. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-
MS), is a cornerstone technique for determining the molecular weight and obtaining structural
information through fragmentation analysis.

This technical guide provides an in-depth overview of the mass spectrometry data for 2-
Hydroxy-7-methylquinoline-3-carbaldehyde. It includes key physicochemical properties, a
representative mass spectrum, a detailed experimental protocol for GC-MS analysis, and a
proposed fragmentation pathway.

Compound Information

2-Hydroxy-7-methylquinoline-3-carbaldehyde, also known by its tautomeric name 7-methyl-
2-0x0-1,2-dihydroquinoline-3-carbaldehyde, is a structurally significant molecule.[1] Its
fundamental properties are summarized below.
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Property Value Source

Molecular Formula C11HoNO:2 PubChem CID 765518[1]
Molecular Weight 187.19 g/mol PubChem CID 765518[1]
Exact Mass 187.063328530 Da PubChem CID 765518[1]
CAS Number 80231-41-0 PubChem CID 765518[1]

Mass Spectrometry Data

The following table summarizes the principal mass-to-charge ratios (m/z) and their relative
intensities observed in the electron ionization (EI) mass spectrum of 2-Hydroxy-7-
methylquinoline-3-carbaldehyde. The data is based on the expected fragmentation pattern
for this class of compounds, including the molecular ion peak.

Disclaimer: The quantitative data presented in this table is illustrative, based on the
compound's structure and typical fragmentation patterns, as direct access to the referenced
spectrum (SpectraBase: KC-1981-2512-0) was not available in public databases.[1]

Proposed Fragment

Mass-to-Charge (m/z) Relative Intensity (%) .
Assignment
187 100 [M]* (Molecular lon)
159 85 [M - COJ*
158 60 [M - CHOJ*
130 45 [M - CO - CHOJ* or [CoHsN]*
103 30 [CeH7]*
77 25 [CeHs]*

Fragmentation Pathway Analysis

Under electron ionization (El), 2-Hydroxy-7-methylquinoline-3-carbaldehyde undergoes
characteristic fragmentation. The molecular ion ([M]*) is typically the base peak, confirming the
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compound's molecular weight. The primary fragmentation events involve the loss of the
aldehyde group and subsequent cleavages of the quinoline ring structure.

A proposed fragmentation pathway is detailed below:

e Molecular lon Formation: The initial event is the removal of an electron to form the molecular
ion at m/z 187.

e Loss of Carbon Monoxide: A common fragmentation for aldehydes and ketones is the loss of
a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 159.

o Loss of the Formyl Radical: Cleavage of the C-C bond between the quinoline ring and the
aldehyde group results in the loss of a formyl radical (*CHO), yielding a stable cation at m/z
158.

o Further Fragmentation: Subsequent losses from the quinoline ring structure can lead to
smaller fragments, such as those observed at m/z 130, m/z 103, and m/z 77.

The logical flow of this fragmentation is visualized in the following diagram.
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Caption: Proposed EI mass spectrometry fragmentation pathway.
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Experimental Protocols

A detailed experimental protocol for the analysis of 2-Hydroxy-7-methylquinoline-3-
carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
This protocol is a generalized procedure based on established methods for quinoline
derivatives.

Sample Preparation

o Standard Solution: Accurately weigh approximately 10 mg of 2-Hydroxy-7-methylquinoline-
3-carbaldehyde standard.

» Dissolution: Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or
dichloromethane) to create a 1 mg/mL stock solution.

o Working Solution: Perform serial dilutions of the stock solution to prepare working standards
at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50 pg/mL).

GC-MS Instrumentation and Conditions

 Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization
(EI) source.

e GC Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 pum film thickness (or equivalent 5%
phenyl-methylpolysiloxane column).

« Injector: Split/splitless injector.
e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
* Injection Volume: 1 pL.

 Injector Temperature: 280°C.

Injection Mode: Splitless.

Temperature Program

e Initial Oven Temperature: 100°C, hold for 2 minutes.
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e Ramp: Increase temperature at a rate of 15°C/min to 280°C.

¢ Final Hold: Hold at 280°C for 10 minutes.

Mass Spectrometer Parameters

« lonization Mode: Electron lonization (ElI).

lonization Energy: 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-500.

Scan Mode: Full Scan.

The overall workflow for this analytical process is depicted in the diagram below.
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Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide outlines the key mass spectrometric data and analytical protocols for the
characterization of 2-Hydroxy-7-methylquinoline-3-carbaldehyde. The molecular ion at m/z
187 and the predictable fragmentation pattern involving the loss of carbonyl and formyl groups
provide a reliable method for its identification. The detailed GC-MS protocol offers a robust
starting point for researchers to develop and validate quantitative and qualitative methods for
this compound, aiding in its further investigation in drug development and scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1332489?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-7-methylquinoline-3-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-7-methylquinoline-3-carbaldehyde
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1332489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

